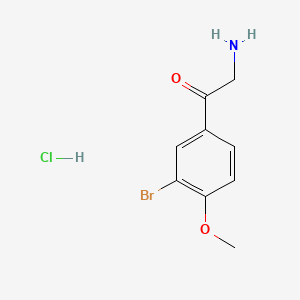

2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride

Description

2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride is a halogenated aromatic ketamine derivative with a molecular formula of C₉H₁₁BrClNO₂ and a molecular weight of 286.55 g/mol. The compound features a 3-bromo-4-methoxyphenyl substituent, which confers distinct electronic and steric properties. This compound is typically synthesized via bromination of precursor acetophenones followed by amination and hydrochloride salt formation .

Properties

IUPAC Name |

2-amino-1-(3-bromo-4-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZBSFGQHTVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride typically involves the bromination of 4-methoxyacetophenone followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting bromo compound is then reacted with an amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Organic Synthesis

2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules due to its functional groups that allow for further chemical modifications.

Research has indicated potential antimicrobial and anticancer properties associated with this compound. Studies have explored its effects on cell proliferation and apoptosis, suggesting it may inhibit specific enzymes involved in cancer pathways.

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate , particularly in the synthesis of drugs targeting various diseases. Its unique structural features make it a candidate for developing new therapeutic agents .

Material Science

In material science, compounds similar to this compound have been explored for their aggregation-induced emission enhancement (AIEE) properties, which can be useful in developing new materials for optoelectronic applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key analogs and their substitution patterns:

Substituent Impact :

- Bromine Position : The meta-bromo group in the target compound reduces steric hindrance compared to ortho-substituted analogs (e.g., 2-fluoro derivative) but may decrease solubility compared to para-bromo analogs .

- Methoxy vs. Nitro : The electron-donating methoxy group in the target compound increases aromatic ring reactivity toward electrophilic substitution, whereas nitro groups (e.g., in ) deactivate the ring .

- Dimethoxy Analogs : Compounds like bk-2C-B exhibit higher solubility in polar solvents due to additional methoxy groups but may face challenges in crystallinity .

Physical and Spectroscopic Properties

Table 1: Spectral Data Comparison

Key Observations :

Biological Activity

2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, which may contribute to its diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for this compound suggest potent antibacterial properties, comparable to established antimicrobial agents.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | High |

| Escherichia coli | 0.025 | Moderate |

| Bacillus subtilis | 0.0195 | Moderate |

These findings indicate that the compound could serve as a promising candidate for the development of new antimicrobial therapies, particularly in the face of increasing antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies have assessed its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve the inhibition of specific cellular pathways related to cell proliferation and survival.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 12.5 | Cytotoxic |

| HeLa | 15.0 | Cytotoxic |

The observed cytotoxicity suggests that this compound may interfere with cancer cell metabolism or induce apoptosis, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The compound may bind to enzymes involved in metabolic pathways or act as an inhibitor of specific receptors that regulate cell growth and division. This interaction can lead to altered cellular functions, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation of the antimicrobial properties revealed that this compound exhibited MIC values lower than those of many standard antibiotics against key bacterial pathogens .

- Cytotoxicity Assessment : In vitro studies demonstrated that the compound effectively reduced cell viability in A549 and HeLa cancer cell lines, suggesting potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Investigations into the structural components of the compound indicated that modifications to the bromine and methoxy groups could enhance or diminish its biological activity, guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing 2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride?

Methodological Answer:

- Nucleophilic substitution or condensation reactions are typical for aryl ketone derivatives. For example, bromination of a precursor like 2-amino-1-(4-methoxyphenyl)ethan-1-one (CAS 3883-94-1) could introduce the bromo group at the 3-position.

- Acid-base neutralization is critical for forming the hydrochloride salt. React the free base with HCl in anhydrous ethanol, followed by recrystallization (e.g., using ethanol/ether mixtures) to achieve high purity (>95%) .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, UV detection at 254 nm) .

Q. How is the structural identity of the compound confirmed?

Methodological Answer:

- Spectroscopic characterization :

- 1H/13C NMR : Compare aromatic proton signals (δ 6.8–7.5 ppm) and methoxy group (δ ~3.8 ppm) with analogous compounds like 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 5467-71-0) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 275.04 (C9H10BrNO2+) and a chlorine isotopic pattern for the hydrochloride .

- Elemental analysis : Verify C, H, N, and Cl content (±0.3% deviation) to confirm stoichiometry .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, which may cause inflammation or severe irritation .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of dust/aerosols, which can induce respiratory irritation .

- Storage : Keep in airtight containers at 2–8°C to avoid decomposition; label with GHS hazard codes (e.g., H315, H319) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

Methodological Answer:

- SHELXL refinement : Use the TWIN and BASF commands to model twinning, especially if the crystal system shows pseudo-symmetry . For disorder, apply PART and SUMP constraints to split overlapping electron density .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% difference) .

- Example : A related compound, bk-2C-B (CAS not listed), required anisotropic displacement parameter (ADP) restraints to resolve thermal motion artifacts in the bromomethoxy-substituted ring .

Q. How do stability studies inform experimental design for long-term storage?

Methodological Answer:

- Accelerated stability testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation by HPLC (e.g., new peaks at 220 nm) .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., ~262°C for similar hydrochlorides) to define safe heating limits .

- Light sensitivity : Store in amber vials if UV-Vis spectra (λmax ~270 nm) indicate photodegradation .

Q. How to address contradictions in reported spectroscopic data (e.g., conflicting melting points)?

Methodological Answer:

- Reproduce synthesis : Ensure identical reaction conditions (solvent, stoichiometry) to literature. For example, discrepancies in melting points (e.g., 262°C vs. 255°C) may arise from polymorphic forms or residual solvents .

- Differential Scanning Calorimetry (DSC) : Compare endothermic peaks to distinguish polymorphs. A sharp melt at 262°C suggests a single crystalline phase .

- Cross-validate with IR : Match carbonyl stretches (~1680 cm⁻¹) and NH2 bends (~1600 cm⁻¹) to eliminate impurities as a source of error .

Q. What strategies mitigate byproduct formation during halogenation?

Methodological Answer:

- Controlled bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize di-substitution. Monitor reaction quenches with GC-MS to detect intermediates like 3-bromo-4-methoxyacetophenone .

- Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the monobrominated product. Confirm by 1H NMR integration of aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.